5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride - 1883548-83-1

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride

Catalog Number: EVT-1670980
CAS Number: 1883548-83-1
Molecular Formula: C22H34Cl2N6
Molecular Weight: 453.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BS-181 (dihydrochloride) is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) []. It is a pyrazolo[1,5-a]pyrimidine-derived compound, developed through computer modeling of the CDK7 structure []. BS-181 is primarily utilized in preclinical research to investigate the therapeutic potential of CDK7 inhibition in various diseases, particularly cancer [].

Synthesis Analysis

While the exact synthetic procedure for BS-181 is not detailed in the provided abstracts, its development involved computer modeling of the CDK7 structure to design potent CDK7 inhibitors, followed by screening of over a thousand analogues to identify BS-181 [].

Molecular Structure Analysis

Detailed molecular structure analysis of BS-181 is not available in the provided abstracts. As a pyrazolo[1,5-a]pyrimidine-derived compound, it likely contains a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its CDK7 binding affinity and selectivity [].

Mechanism of Action

BS-181 exerts its biological activity by selectively inhibiting CDK7, a serine/threonine kinase involved in cell cycle regulation and transcription [, , , , , , , , ]. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, driving cell cycle progression []. BS-181 inhibits CAK activity, leading to cell cycle arrest, particularly in the G1 phase [, ].

Moreover, CDK7 regulates transcription by phosphorylating the carboxy-terminal domain (CTD) of RNA polymerase II (RNAPII) [, , , , , , ]. BS-181 inhibits this phosphorylation, suppressing transcription initiation and affecting the expression of genes involved in cell survival, proliferation, and inflammation [, , , , , , , ].

Applications
    • T-cell acute lymphoblastic leukemia (T-ALL): Induces cell cycle arrest and extrinsic apoptosis through TRAIL/DR5 upregulation in T-ALL cells [].
    • Gastric cancer: Suppresses cell proliferation, migration, and invasion, and induces apoptosis and cell cycle arrest [].
    • Synovial sarcoma: Exhibits dose-dependent cytotoxicity, prevents colony formation, promotes apoptosis, and reduces spheroid formation and migration [].
    • Osteosarcoma: Correlates with better prognosis, decreases proliferation, and induces apoptosis [].
    • Triple-negative breast cancer (TNBC): Suppresses TNBC cell growth, particularly when combined with BCL-2/BCL-XL inhibitors [].
    • Papillary thyroid carcinoma (PTC): Inhibits PTC cell proliferation both in vitro and in vivo [].
    • Multidrug-resistant tumor cells: Induces cell death in a P-glycoprotein-independent manner, possibly by targeting CDK7/RPB1 axis [].
    • Rheumatoid arthritis: Suppresses inflammation by blocking NF-κB activation and IL-1β/IL-6 secretion [].

THZ1

  • Compound Description: THZ1 is a potent and selective cyclin-dependent kinase 7 (CDK7) inhibitor. It exhibits greater potency compared to BS-181 in downregulating CDK7-mediated phosphorylation of RNA polymerase II, indicating transcriptional inhibition. []
  • Relevance: As a potent CDK7 inhibitor like BS-181 (dihydrochloride), THZ1 shares a similar target and mechanism of action, implying structural similarities. [] THZ1's significantly higher potency (500-fold) suggests structural differences that enhance its interaction with CDK7. []

ICEC0942

  • Compound Description: ICEC0942 is an orally bioavailable, selective CDK7 inhibitor, identified as a potential clinical candidate for treating breast cancer, including hormone receptor-positive and triple-negative subtypes. [] It demonstrates substantial antitumor activity in xenograft studies with minimal toxicity at effective doses. [] Notably, ICEC0942 shows promise in combination therapy with tamoxifen for ER-positive tumor xenografts. []
  • Relevance: ICEC0942 is a structurally related analog of BS-181 (dihydrochloride) developed through the screening of over a thousand analogs. [] This relationship suggests a shared core structure with modifications that contribute to ICEC0942's favorable pharmacological properties, including oral bioavailability and enhanced efficacy. []

Hydroxyurea

  • Compound Description: Hydroxyurea is a medication used in various cancers and sickle cell disease. It primarily acts as a ribonucleotide reductase inhibitor, disrupting DNA synthesis and arresting cells in the G1 phase of the cell cycle. []
  • Relevance: While structurally distinct from BS-181 (dihydrochloride), hydroxyurea's ability to induce G1 cell cycle arrest was found to enhance BS-181's pro-apoptotic effects in Jurkat T-cell leukemia cells. [] This synergy arises from an increase in TRAIL/DR4/DR5 upregulation and c-FLIP downregulation caused by hydroxyurea-induced G1 arrest, sensitizing cells to BS-181's apoptotic mechanisms. []

Semantic Scholar Paper Reference Links:[1] https://www.semanticscholar.org/paper/9f167b263981de05c0f5d09b260eee906cf11222[12] https://www.semanticscholar.org/paper/a07f7d58e4bb6c4946ae2611c0689cbe493bf633 [] https://www.semanticscholar.org/paper/562abc1d5336e43417a7dde00f1504aeebc8bd5c

Properties

CAS Number

1883548-83-1

Product Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride

Molecular Formula

C22H34Cl2N6

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C22H32N6.2ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);2*1H

InChI Key

XYXAMTBYYTXHSO-UHFFFAOYSA-N

SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.